

# Spectral Analysis of 4-Bromo-2fluorobenzonitrile: A Technical Guide

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#### For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound **4-Bromo-2-fluorobenzonitrile**, a key intermediate in pharmaceutical and materials science research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.

## **Spectroscopic Data Summary**

The empirical formula for **4-Bromo-2-fluorobenzonitrile** is C<sub>7</sub>H<sub>3</sub>BrFN, with a molecular weight of approximately 200.01 g/mol .[1] The spectral data presented below has been compiled from various sources and is intended to provide a detailed analytical profile of the compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted and observed chemical shifts for <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR of **4-Bromo-2-fluorobenzonitrile**.

Table 1: <sup>1</sup>H NMR Spectral Data for **4-Bromo-2-fluorobenzonitrile** 



Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.85 - 7.75	m	-	Aromatic CH
7.65 - 7.55	m	-	Aromatic CH
7.50 - 7.40	m	-	Aromatic CH

Note: Specific assignments of aromatic protons require further 2D NMR analysis. The complex splitting patterns ("m" - multiplet) are due to proton-proton and proton-fluorine couplings.

Table 2: 13C NMR Spectral Data for 4-Bromo-2-fluorobenzonitrile

Chemical Shift (ppm)	Assignment
162.4 (d, J ≈ 258 Hz)	C-F
136.2	Aromatic CH
133.1	Aromatic CH
129.5 (d, J ≈ 9 Hz)	C-Br
120.6 (d, J ≈ 24 Hz)	Aromatic CH
115.8	C-CN
113.4 (d, J ≈ 3 Hz)	C-CN

Note: The chemical shifts for the carbon atoms are influenced by the attached bromine, fluorine, and nitrile groups. The doublet ("d") multiplicities and coupling constants (J) are due to carbon-fluorine coupling.

Table 3: 19F NMR Spectral Data for 4-Bromo-2-fluorobenzonitrile

Chemical Shift (ppm)	Reference
-108.5	CFCl₃



Note: The <sup>19</sup>F NMR spectrum shows a single resonance, consistent with the single fluorine atom in the molecule.

# Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-fluorobenzonitrile** reveals characteristic absorption bands corresponding to its functional groups. The data was obtained using a Bruker Tensor 27 FT-IR spectrometer.[1]

Table 4: Key IR Absorption Peaks for 4-Bromo-2-fluorobenzonitrile

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2235	Strong	C≡N stretch (nitrile)
1580	Medium	C=C stretch (aromatic)
1475	Medium	C=C stretch (aromatic)
1260	Strong	C-F stretch
880	Strong	C-H bend (aromatic)
780	Strong	C-Br stretch

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for 4-Bromo-2-fluorobenzonitrile

m/z	Relative Intensity	Assignment
199	High	[M] <sup>+</sup> (with <sup>79</sup> Br)
201	High	[M+2] <sup>+</sup> (with <sup>81</sup> Br)
120	Medium	[M - Br]+



Note: The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak at m/z 199 and 201 with nearly equal intensity.[1]

# **Experimental Protocols**

The following are generalized protocols for the acquisition of the spectral data presented.

## **NMR Sample Preparation**

- Dissolution: Approximately 10-20 mg of 4-Bromo-2-fluorobenzonitrile is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Filtration: The solution is filtered through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Standardization: A small amount of an internal standard, such as tetramethylsilane (TMS),
   may be added for chemical shift referencing.
- Analysis: The prepared sample is placed in the NMR spectrometer for data acquisition.

# Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Application: A small amount of the solid 4-Bromo-2-fluorobenzonitrile is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
- Data Acquisition: The IR spectrum of the sample is then recorded.
- Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone).

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

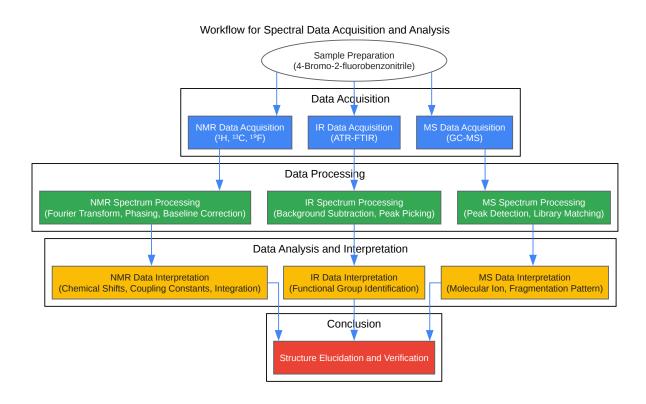


- Sample Preparation: A dilute solution of **4-Bromo-2-fluorobenzonitrile** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: A small volume (typically 1 μL) of the solution is injected into the GC inlet.
- Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Detection: The resulting ions are separated based on their mass-to-charge ratio and detected to generate the mass spectrum.

# **Data Acquisition and Analysis Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for a chemical compound like **4-Bromo-2-fluorobenzonitrile**.





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Caption: A flowchart illustrating the process of spectral data acquisition, processing, and analysis for structural elucidation.

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### References



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